molecular formula C14H19BrO9 B1244788 Tetra-O-acetylglucopyranosyl bromide

Tetra-O-acetylglucopyranosyl bromide

Cat. No.: B1244788
M. Wt: 411.2 g/mol
InChI Key: CYAYKKUWALRRPA-RQICVUQASA-N
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Description

Historical Background and Development

The development of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide can be traced back to pioneering research in carbohydrate chemistry during the mid-20th century. Early investigations into the synthesis and reactivity of this compound emerged from the need to develop reliable methods for glycosidic bond formation. The compound gained particular attention through the work of researchers who explored its dehydrobromination mechanisms and reactivity patterns with various nucleophiles. Historical studies demonstrated that the conversion of this brominated derivative to other glucose derivatives was catalyzed by secondary amines containing n-alkyl groups, with substitution at the α-positions of the amine reducing catalytic efficiency. These early mechanistic investigations laid the groundwork for understanding the fundamental reactivity principles that govern glycosyl donor behavior.

Research conducted in the 1960s established the compound's utility in various synthetic transformations, including its role in elimination reactions to form glycal derivatives. The discovery that polar solvents and added salts, particularly tetra-n-butylammonium bromide, strongly promoted these reactions provided crucial insights into optimizing reaction conditions. These foundational studies revealed that the reaction mechanism involved direct elimination of hydrogen bromide in competition with the formation of acetylated N-glucosides, establishing the theoretical framework for subsequent developments in glycosyl donor chemistry. The compound's versatility was further demonstrated through investigations showing its ability to react with pyridine under high dilution conditions to yield N-glucopyranosyl pyridinium salts with high stereoselectivity.

Significance in Carbohydrate Chemistry

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide occupies a central position in carbohydrate chemistry due to its exceptional utility as a glycosyl donor in glycosylation reactions. The compound serves as an effective intermediate for the preparation of beta-glucosides and represents a critical building block in the synthesis of complex oligosaccharides. Its significance extends beyond simple glycoside formation to encompass the synthesis of mucin-type tetrasaccharides and other biologically relevant carbohydrate structures. The compound's role in advancing glycochemical methodology cannot be overstated, as it has enabled researchers to construct sophisticated carbohydrate architectures that would otherwise be challenging to access through alternative synthetic routes.

The compound's importance in modern carbohydrate chemistry is exemplified by its widespread use in academic research and pharmaceutical development. Studies have demonstrated its effectiveness in synthesizing two nitriles through C-glycosidation reactions, achieving high yields and selectivity that showcase its utility in complex carbohydrate synthesis. Furthermore, the compound has proven valuable in proteomics research for labeling and modifying proteins, where its ability to introduce carbohydrate moieties into proteins helps investigate glycoprotein functions and interactions. The development of the "armed-disarmed" principle in glycosyl donor chemistry has further enhanced the strategic importance of acetylated glycosyl donors like this compound, as the electron-withdrawing nature of acetyl groups influences reactivity patterns in predictable ways.

Nomenclature and Structural Classification

The systematic nomenclature for 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide reflects its structural complexity and stereochemical arrangement. According to IUPAC nomenclature, the compound is formally designated as [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate, which precisely describes the stereochemical configuration and functional group arrangement. Common synonyms include acetobromo-α-D-glucose, acetobromoglucose, and α-acetobromoglucose, reflecting its historical development and widespread usage. The compound's CAS registry number 572-09-8 provides a unique identifier for regulatory and commercial purposes.

Structurally, the compound belongs to the class of glycosyl halides, specifically representing an α-anomeric bromide derivative of glucose with acetyl protecting groups at positions 2, 3, 4, and 6. The molecular formula C₁₄H₁₉BrO₉ corresponds to a molecular weight of 411.20 g/mol. The compound exists in a pyranose ring conformation with the bromine atom occupying the axial position at the anomeric carbon, which contributes to its reactivity as a leaving group in glycosylation reactions. The acetyl protecting groups serve dual functions: they modulate the compound's solubility properties and influence its reactivity through electronic effects, while also providing stability during storage and handling.

Role as a Critical Glycosyl Donor

As a glycosyl donor, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide exemplifies the fundamental principles underlying glycosidic bond formation. The compound's effectiveness stems from the presence of the bromide leaving group at the anomeric position, which facilitates nucleophilic substitution reactions with suitable glycosyl acceptors. The bromide ion represents one of the most efficient leaving groups in glycosylation chemistry, surpassing chloride and fluoride derivatives in terms of reactivity under mild reaction conditions. This enhanced reactivity enables glycosylation reactions to proceed efficiently at moderate temperatures, minimizing side reactions and improving overall yields.

The compound's utility as a glycosyl donor has been demonstrated across numerous synthetic applications, from simple glycoside formation to complex oligosaccharide assembly. Research has shown its effectiveness in synthesizing mucin-type tetrasaccharides, where its reactivity and stereoselectivity properties enable the construction of challenging glycosidic linkages. The compound's role in advancing glycosylation methodology extends to the development of one-pot synthetic strategies, where multiple glycosylation steps can be performed sequentially without intermediate purification. Studies have demonstrated that the compound can be successfully employed in the synthesis of beta-glucosides and other glucose derivatives with high stereochemical control. Furthermore, optimization studies have identified ideal reaction conditions, including the use of phosphorus tribromide as a brominating agent and reaction times of approximately 3 hours at room temperature, which yield the compound in 83.5% efficiency.

Property Value Reference
Molecular Formula C₁₄H₁₉BrO₉
Molecular Weight 411.20 g/mol
CAS Number 572-09-8
Melting Point 87-92°C
Optical Rotation +188 to +205° (c=3, CHCl₃)
Purity ≥95-98% (typical commercial)
Storage Temperature <0°C (frozen)
Stability Light, moisture, heat sensitive

Properties

Molecular Formula

C14H19BrO9

Molecular Weight

411.2 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1

InChI Key

CYAYKKUWALRRPA-RQICVUQASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

2,3,4,6-tetra-O-acetylglucopyranosyl bromide

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

Tetra-O-acetylglucopyranosyl bromide is primarily utilized as a glycosylation reagent in the synthesis of oligosaccharides and glycosides. Its acetyl groups provide stability during the reaction process and facilitate selective deacetylation post-synthesis.

Glycosylation Reactions

  • It serves as a donor for glycosidic bond formation, allowing for the synthesis of various glycosides that can be used in pharmaceuticals and biochemistry.
  • For example, its application in the synthesis of flavonoid glycosides has been documented, where it enhances the bioactivity of flavonoids by improving their solubility and stability in biological systems .

Synthesis of Bioactive Compounds

  • This compound has been employed in synthesizing compounds with potential insulin-mimetic properties, contributing to diabetes research .
  • It has also been used in the modification of natural products to enhance their pharmacological activities, such as anti-inflammatory and analgesic effects .

Case Study 1: Synthesis of Kaempferol Glycosides

A study focused on synthesizing kaempferol glycosides using this compound demonstrated its ability to enhance glucose uptake in cells, suggesting potential applications in diabetes management. The synthetic pathway involved multiple steps of protection and deprotection, showcasing the compound's utility in complex organic synthesis .

Case Study 2: Functionalization of Natural Phenols

Research highlighted the functionalization of natural phenols through reactions involving this compound, resulting in derivatives with improved bioactivity. This study illustrated how modifying natural compounds can lead to enhanced therapeutic effects against various diseases .

Summary Table of Applications

Application AreaDescriptionReference
GlycosylationUsed as a glycosyl donor for synthesizing oligosaccharides and glycosides
Diabetes ResearchSynthesis of insulin-mimetic compounds
Natural Product ModificationEnhancing pharmacological properties through functionalization
Pharmaceutical DevelopmentCreating bioactive compounds for therapeutic use

Chemical Reactions Analysis

Glycosylation Reactions

Tetra-O-acetylglucopyranosyl bromide (1 ) serves as a glycosyl donor in the synthesis of O-acyl glycosides. A phase-transfer catalysis (PTC) method using Aliquat 336® (tricaprylylmethylammonium chloride) enables efficient coupling with carboxylic acids under mild conditions :

General Procedure :

  • 1 (2.5 mmol), acid (5 mmol), K₂CO₃ (5 mmol), and PTC (0.25 mmol) in dichloromethane (DCM) yield 1-O-acyl-β-d-glucopyranose tetraacetates (3 ) in >90% yield.

  • Water content critically influences side reactions: >115 equiv. H₂O promotes lactol (4 ) formation (Table 1).

Table 1: Effect of Water on Reaction Outcome

H₂O AddedProduct 3 YieldProduct 4 Yield
None92%<5%
115 equiv.60%35%

Phase-transfer catalysts like tetraethylammonium bromide (TEAB) or benzyltriethylammonium chloride (BTEAC) are equally effective .

Formation of Heterocyclic Derivatives

The bromide participates in nucleophilic substitutions to synthesize bioactive glycosides. For example:

  • Reaction with 1,2,4-triazole-3-thione Schiff bases (5a–5d ) produces D-glucopyranosyl-1,2,4-triazole-3-thione derivatives (1a–1d ) with cytotoxic activity against cancer cell lines (MCF-7, Bel-7402) .

  • Yields depend on the substituents of the Schiff base .

Dehydrobromination to Glucal Derivatives

Elimination of HBr from 1 forms 2-acetoxy-D-glucal triacetate (11 ), catalyzed by secondary amines :

Key Findings :

  • Catalysts : Diethylamine (3 equiv.) in acetonitrile/collidine at 26°C achieves 50% conversion in 1 hour.

  • Solvent Effects : Polar solvents (e.g., DMF) accelerate elimination.

  • Additives : Tetra-n-butylammonium bromide enhances reaction rates by stabilizing transition states.

Table 2: Catalytic Efficiency of Amines

AmineRelative Rate (k, min⁻¹)
Diethylamine0.013
1,4-Diazabicyclo[2.2.2]octane0.021
Triethylamine<0.001

Bromination and Sulfenyl Bromide Formation

Treatment with bromine generates tetra-O-acetyl-β-d-glucopyranosylsulfenyl bromide (2 ), which decomposes to 1 or forms disulfides (4 ) upon prolonged exposure :

  • Reaction Conditions : Excess Br₂ in CCl₄ at 10°C for 1–3 minutes yields 2 quantitatively .

  • Decomposition : 2 converts to 1 at room temperature .

Competing Reaction Pathways

  • Solvolysis : In polar aprotic solvents, 1 undergoes solvolysis to form acetylated N-glucosides .

  • Anomerization : Under basic conditions, β-anomers may isomerize to α-forms .

Comparison with Similar Compounds

Comparison with Similar Glycosyl Bromide Derivatives

Substituent Effects on Reactivity and Physical Properties

The reactivity and physical properties of glycosyl bromides are heavily influenced by the type and number of protecting groups. Below is a comparative analysis:

Table 1: Structural and Physical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Applications
Tetra-O-acetylglucopyranosyl bromide Acetyl (4 groups) C₁₄H₁₉BrO₉ 411.20 572-09-8 83–88 Glycosylation reactions
Tetra-O-benzylglucopyranosyl bromide Benzyl (4 groups) C₃₄H₃₅BrO₅ 603.55 4196-35-4 Not reported Synthesis of protected sugars
Tetra-O-benzoylglucopyranosyl bromide Benzoyl (4 groups) C₃₄H₂₅BrO₉ 693.46 14218-11-2 White powder Steviol glycoside synthesis
Tetra-O-pivaloylglucopyranosyl bromide Pivaloyl (4 groups) C₂₆H₄₃BrO₉ 579.52 81058-27-7 Not reported Intermediate for pharmaceuticals
Tri-O-benzoylglucopyranosyl bromide Benzoyl (3 groups) C₂₇H₂₁BrO₈ 577.34 Not provided Not reported High-reactivity glycosylations
Key Observations:

Reactivity Trends: Tri-O-benzoylglucopyranosyl bromide exhibits higher reactivity in solvolysis (methanol-dioxane) compared to both tetra-O-acetyl and tetra-O-benzoyl derivatives due to reduced steric hindrance and electronic effects . this compound is commonly preferred in glycosylation reactions due to its balance of stability and reactivity. In contrast, tetra-O-pivaloyl derivatives are used when extreme steric hindrance is required to control stereochemistry .

Solubility and Handling :

  • Acetylated derivatives (e.g., tetra-O-acetyl) are more soluble in polar solvents like dichloromethane compared to benzylated or pivaloylated analogs .
  • Benzoylated compounds (e.g., tetra-O-benzoyl) are often crystalline solids, facilitating purification but requiring harsher reaction conditions .
Table 2: Reaction Performance Comparison
Compound Reaction Type Selectivity Notable Findings
This compound Glycosylation Moderate α/β Forms β-glycosides via neighboring-group participation; used in 1-O-acyl syntheses .
Tetra-O-benzylglucopyranosyl bromide Alkylation High β Reacts with Grignard reagents to yield β-alkylated products .
Tri-O-benzoylglucopyranosyl bromide Solvolysis High α 10x faster solvolysis rate than tetra-O-acetyl analogs due to reduced steric bulk .
Tetra-O-pivaloylglucopyranosyl bromide Glycosylation High α Steric bulk directs α-selectivity in challenging syntheses .
Key Insights:
  • Steric Effects : Bulky groups (e.g., pivaloyl) favor α-selectivity by hindering nucleophile approach from the β-face .
  • Electronic Effects: Electron-withdrawing groups (e.g., benzoyl) increase electrophilicity of the anomeric carbon, accelerating reactions like solvolysis .

Stability and Industrial Use

  • This compound is stabilized with calcium carbonate for long-term storage, whereas tetra-O-benzoyl derivatives require dry conditions due to hygroscopicity .
  • Tetra-O-pivaloylglucopyranosyl bromide is a key intermediate in the synthesis of diabetes drugs like canagliflozin, highlighting its industrial relevance .

Preparation Methods

Phosphorus Tribromide-Mediated Bromination

The most widely documented method involves the reaction of D-glucose pentaacetate (1,2,3,4,6-penta-O-acetyl-D-glucopyranose) with phosphorus tribromide (PBr₃) in glacial acetic acid. Huang et al. (2016) optimized this protocol by generating PBr₃ in situ from red phosphorus and bromine. The procedure involves:

  • Synthesis of PBr₃ : Red phosphorus (1.5 g) is suspended in glacial acetic acid (15 mL) and cooled to 4°C. Bromine (3 mL) is added dropwise under stirring, maintaining the temperature at 20°C for 1 hour. Residual solids are filtered, yielding a PBr₃ solution in acetic acid.

  • Bromination Reaction : D-glucose pentaacetate (5 g) is reacted with the PBr₃ solution at room temperature for 3 hours. The reaction mixture is quenched with ice, and the product is extracted with dichloromethane, washed with sodium bicarbonate, and recrystallized from diethyl ether/pentane.

Yield : 83.5%.
Key Advantage : Avoids elevated temperatures, minimizing thermal decomposition of the product.

Optimization of Reaction Parameters

Temperature and Time Dependence

The bromination reaction is highly sensitive to temperature and duration:

  • Temperature : Room temperature (20–25°C) is optimal. Elevated temperatures (>30°C) accelerate decomposition, reducing yield and purity.

  • Time : A 3-hour reaction window maximizes yield. Shorter durations (<2 hours) result in incomplete bromination, while prolonged reactions (>4 hours) promote side reactions, such as dehydrobromination to form glucal derivatives.

Solvent and Catalyst Effects

  • Solvent : Glacial acetic acid serves dual roles as solvent and proton donor, stabilizing the intermediate oxocarbenium ion.

  • Catalysts : Diethylamine and tetra-n-butylammonium bromide enhance reaction rates by facilitating bromide ion displacement. However, excessive amine use shifts the pathway toward N-glucoside formation.

Purification and Stabilization Techniques

Recrystallization Protocols

Purification is critical due to the compound’s hygroscopicity and light sensitivity:

  • Diisopropyl Ether/Pentane : Dissolve the crude product in anhydrous diisopropyl ether (dried over CaCl₂ and P₂O₅), warm briefly, and cool to 45°C. Gradual cooling to 5°C over 2 hours yields crystalline product.

  • Ethyl Acetate/Petroleum Ether : Recrystallization from ethyl acetate/petroleum ether (40–60°C) removes acetylated byproducts.

Purity : >98% by ¹H NMR.

Stabilization Strategies

  • Storage : Dry under vacuum over Ca(OH)₂ and NaOH, and store in amber vials at –20°C.

  • Additives : 2% CaCO₃ stabilizes solutions by neutralizing trace HBr.

Analytical Characterization

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃) :

  • δ 6.65 (d, J = 3.9 Hz, H-1), 5.20 (t, J = 9.6 Hz, H-3), 5.05 (t, J = 9.3 Hz, H-4), 4.30 (dt, J = 6.5 Hz, H-5), 4.16–4.01 (m, H-6a, H-6b), 2.13–1.96 (s, 15H, 10× acetyl).

¹³C NMR (75 MHz, CDCl₃) :

  • δ 169.8–168.2 (acetyl carbonyls), 85.4 (C-1), 72.1–61.3 (C-2–C-6), 20.5–20.1 (acetyl methyls).

ESI-MS : m/z = 413.3 [M+Na]⁺.

Chromatographic Validation

  • TLC (Silica GF₂₅₄) : Rf = 0.6 in hexane/ethyl acetate (1:1), visualized by UV or 10% H₂SO₄ charring.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
PBr₃ In Situ83.5>98Room temperature, scalableRequires careful handling of PBr₃
Pre-formed PBr₃75–8095ReproducibleLower yield due to PBr₃ degradation
Amine-Catalyzed65–7090Faster kineticsRisk of N-glucoside contamination

Q & A

Q. What are the standard synthetic routes for preparing TAGB, and how is its purity validated?

TAGB is synthesized via hydrolysis of pentaacetylglucose using hydrobromic acid (HBr) in acetic acid, followed by crystallization . Characterization involves:

  • Melting Point (MP): 84–87°C (decomposition upon exposure to water) .
  • 1H-NMR: Acetyl proton signals (δ 2.0–2.1 ppm) and anomeric proton (δ 6.3–6.5 ppm, α-configuration) .
  • Elemental Analysis: Confirming Br content (theoretical: ~19.4%) .

Q. What are the primary applications of TAGB in glycochemistry?

TAGB serves as a glycosyl donor for synthesizing oligosaccharides, glycoconjugates, and glycosides. Key applications include:

  • Glycosylation Reactions: Coupling with acceptors (e.g., phenols, alcohols) using Ag₂CO₃ or SrCO₃ as activators .
  • Thioglycoside Synthesis: Reaction with thiols to form 1-thio-β-D-glucopyranosides for CR3/Dectin-1 receptor studies .

Q. How should TAGB be stored to ensure stability?

TAGB is hygroscopic and decomposes in water. Storage requires:

  • Temperature: Below -20°C in airtight containers .
  • Stabilization: 2% calcium carbonate to neutralize HBr byproducts .

Advanced Research Questions

Q. How can α-selectivity in glycosylation reactions using TAGB be optimized?

α-Selectivity depends on:

  • Activators: Ag₂CO₃ in DMF/CHCl₃ improves α-configuration retention (e.g., 80% α-selectivity in icariin synthesis) .
  • Solvent Effects: Polar aprotic solvents (e.g., CH₂Cl₂) favor α-anomer formation via SN1 mechanisms .
  • Temperature: Low temperatures (-45°C) reduce β-anomer formation during coupling .

Q. What strategies mitigate side reactions during TAGB-mediated glycosylation?

Common side reactions include hydrolysis (due to moisture) and β-elimination. Mitigation involves:

  • Drying Agents: Molecular sieves (4 Å) in reaction mixtures .
  • Inert Atmosphere: Argon/N₂ to prevent oxidation .
  • Byproduct Analysis: TLC (hexane:EtOAc 2:3) to monitor reaction progress .

Q. How does TAGB compare to trichloroacetimidate donors in oligosaccharide synthesis?

  • Reactivity: TAGB is less reactive than trichloroacetimidates but offers better stability for stepwise synthesis .
  • Stereocontrol: TAGB requires activators (e.g., Ag salts), while trichloroacetimidates use catalytic acids .
  • Yield: TAGB typically achieves 50–70% yields in glycosylations vs. 80–90% for trichloroacetimidates .

Q. What analytical challenges arise in characterizing TAGB-derived glycoconjugates?

  • Regioselectivity: Distinguishing 7-OH vs. 4′-OH glycosylation sites via 2D NMR (e.g., HSQC, NOESY) .
  • Byproduct Identification: LC-MS to detect acetyl migration or deprotection artifacts .

Methodological Challenges

Q. How can reaction conditions be tailored for TAGB-mediated synthesis of 5-thiopyranosyl derivatives?

  • Donor Design: Use 5-thio-TAGB (synthesized via transannular sulfur participation) .
  • Activators: K₂CO₃ promotes thioether formation over O-glycosylation .
  • Purification: Silica gel chromatography (hexane:EtOAc 4:1) isolates 5-thio products .

Q. What protocols enable efficient deacetylation of TAGB-derived intermediates?

  • Basic Conditions: NaOMe/MeOH (0.5 M, 4 h) removes acetyl groups without glycosidic bond cleavage .
  • Monitoring: TLC (CHCl₃:MeOH 9:1) to confirm deprotection .

Safety and Compliance

Q. What safety protocols are critical for handling TAGB?

  • PPE: Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent HBr inhalation .
  • Waste Disposal: Neutralize with NaHCO₃ before disposal .

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